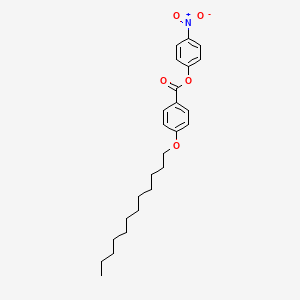![molecular formula C9H5F7S B14475391 Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- CAS No. 65799-63-5](/img/structure/B14475391.png)
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- is a fluorinated aromatic compound It is characterized by the presence of a benzene ring substituted with a tetrafluoro-1-(trifluoromethyl)ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- typically involves the introduction of the tetrafluoro-1-(trifluoromethyl)ethylthio group onto a benzene ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with the tetrafluoro-1-(trifluoromethyl)ethylthio group.
Catalytic Reactions: Catalysts such as palladium or nickel can be used to facilitate the coupling of the benzene ring with the tetrafluoro-1-(trifluoromethyl)ethylthio group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated thio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2,4,5-tetrafluoro-: Another fluorinated benzene derivative with different substitution patterns.
Cyproflanilide: A benzamide with fluorinated substituents, used as an insecticide.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: A brominated and fluorinated benzene derivative.
Uniqueness
Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]- is unique due to the specific arrangement of its fluorinated thio group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
65799-63-5 |
|---|---|
Formule moléculaire |
C9H5F7S |
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H5F7S/c10-7(8(11,12)13,9(14,15)16)17-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
DZFZSHDFMCYFCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



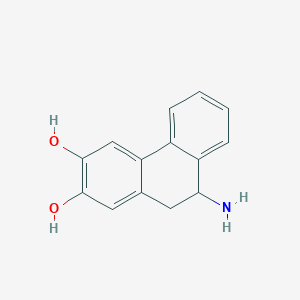
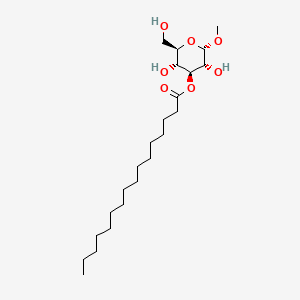
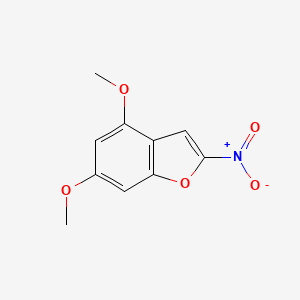
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
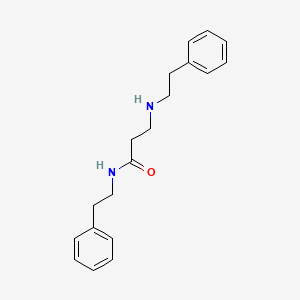
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
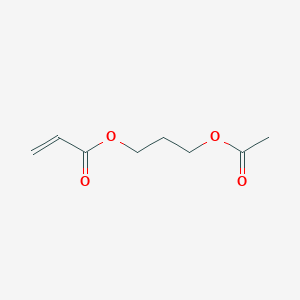


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

